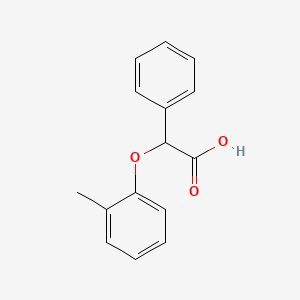

Phenyl(o-tolyloxy)acetic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

53498-63-8 |

|---|---|

Molekularformel |

C15H14O3 |

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

2-(2-methylphenoxy)-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O3/c1-11-7-5-6-10-13(11)18-14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17) |

InChI-Schlüssel |

JUMFHPAEVFSSKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Phenyl O Tolyloxy Acetic Acid

Strategies for the Preparation of Phenyl(o-tolyloxy)acetic Acid

The synthesis of this compound primarily revolves around the formation of the ether linkage between a phenylacetic acid moiety and an o-cresol (B1677501) derivative. Key strategies include etherification reactions, functionalization of the carboxylic acid group, and potential multicomponent reaction pathways.

Development and Optimization of Etherification Reactions

The core of this compound synthesis lies in the formation of the ether bond. The most common and well-established methods are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a widely used method for preparing ethers. In the context of this compound, this would typically involve the reaction of sodium or potassium o-cresolate (the sodium or potassium salt of o-cresol) with a haloacetic acid derivative, such as sodium chloroacetate (B1199739). google.com The o-cresol is first deprotonated by a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic o-cresolate. This nucleophile then attacks the electrophilic carbon of the haloacetic acid derivative in an SN2 reaction, displacing the halide to form the ether linkage. wikipedia.orgbyjus.com

A patented industrial method describes a continuous condensation reaction for the preparation of o-tolyloxy acetic acid. This process involves continuously feeding o-cresol and an alkali solution (like NaOH) into a reactor to form sodium o-cresolate. google.com This is then mixed with chloroacetic acid and more alkali solution to undergo the condensation reaction, which is a variation of the Williamson ether synthesis. google.com The reaction is optimized by carrying it out in multiple stages, including in a tubular reactor with baffles and a reactive distillation column, to achieve high yields. google.com

The Ullmann condensation offers an alternative route, particularly useful for forming diaryl ethers, and can be adapted for aryloxyacetic acids. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of o-cresol with a halophenylacetic acid in the presence of a copper catalyst and a base. wikipedia.org Modern variations of the Ullmann reaction often employ soluble copper catalysts with specific ligands to improve reaction conditions and yields, sometimes allowing the reaction to proceed at lower temperatures. arkat-usa.orgmdpi.com

Optimization of these etherification reactions has been explored through various means, including the use of microwave irradiation to accelerate the reaction between substituted phenols and chloroacetic acid, leading to better yields and shorter reaction times. researchgate.net Another optimization strategy is the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, which can facilitate the reaction between the aqueous phenoxide solution and the organic halo-reagent by transporting the phenoxide ion into the organic phase. youtube.com

Table 1: Comparison of Etherification Reaction Conditions

| Reaction | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Continuous Condensation | o-Cresol, Chloroacetic Acid | NaOH | Water | 30-80°C | High | google.com |

| Ullmann Coupling | Aryl Bromide, p-Cresol | CuIPPh₃ / K₂CO₃ | Toluene (B28343)/Xylene | 110-140°C | Moderate to Good | arkat-usa.org |

Carboxylic Acid Functionalization Approaches

The carboxylic acid group is a key functional handle in this compound and its derivatives. The synthetic strategies can either introduce this group directly or functionalize a precursor molecule.

The most direct approach, as seen in the Williamson synthesis with haloacetic acids, incorporates the carboxylic acid moiety in one of the primary reactants. google.com For instance, reacting sodium o-cresolate with sodium chloroacetate directly yields the sodium salt of this compound, which is then acidified to produce the final product. google.combch.ro

Alternatively, derivatives of this compound can be synthesized and subsequently modified. For example, o-Tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide was synthesized by treating 2-methyl phenoxy acetic acid hydrazide with indole (B1671886) carboxaldehyde. researchgate.net This demonstrates how the carboxylic acid group can be converted into other functional groups like hydrazides, which can then undergo further reactions. researchgate.net The synthesis of various nitrogen-containing phenoxyacetic acid derivatives through reactions with amines, urea, and ethyl carbamate (B1207046) further illustrates the versatility of the carboxylic acid group for creating a diverse range of compounds. researchgate.net

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient synthetic strategy. tcichemicals.com While no specific MCR has been explicitly reported for the direct synthesis of this compound, the principles of known MCRs can be applied to devise potential pathways.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org A variation of this reaction involves the three-component addition of isocyanides to phenol derivatives and aldehydes, which forms O-arylated compounds through a key irreversible Smiles rearrangement of an intermediate phenoxyimidate adduct. organic-chemistry.org This suggests a potential, albeit complex, MCR route to aryloxy amides which are structurally related to aryloxyacetic acids.

The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide. orgsyn.org Although a direct application to this compound is not documented, the Ugi reaction's ability to rapidly assemble complex molecules from simple building blocks makes it a candidate for creating derivatives or more complex structures containing the tolyloxyacetic acid scaffold. orgsyn.orgbeilstein-journals.org

Investigation of Reaction Mechanisms in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. This section explores the key intermediates and kinetic aspects of the primary synthetic routes to this compound.

Elucidation of Key Intermediates

In the Williamson ether synthesis , the reaction proceeds via an SN2 mechanism. wikipedia.org The key intermediate is the o-tolyloxide anion (or o-cresolate), formed by the deprotonation of o-cresol with a strong base. khanacademy.orgyoutube.com This highly nucleophilic anion then performs a backside attack on the carbon atom bearing the leaving group (e.g., chlorine in chloroacetic acid), leading to the formation of the ether bond in a single, concerted step. byjus.com

Figure 1: Key Intermediate in Williamson Ether Synthesis

In the Ullmann condensation , the mechanism is more complex and involves organocopper intermediates. The reaction is believed to proceed through the formation of an aryloxycopper(I) species . tandfonline.comnih.gov Kinetic studies on related C-N coupling reactions suggest a mechanism involving the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination from a Cu(III) intermediate. wikipedia.org For ether synthesis, the reaction likely involves a metathesis reaction between a copper(I) alkoxide (or phenoxide) and the aryl halide. wikipedia.org Detailed mechanistic studies on Ullmann ether synthesis catalyzed by anionic ligands suggest that the turnover-limiting step is the oxidative addition of the iodoarene to a ligated anionic Cu(I) phenoxide complex. nih.gov

Kinetic Studies of Formation Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is scarce in the public domain, studies on analogous reactions, such as the Ullmann condensation, offer valuable information.

A kinetic study on the Cu(0)-catalyzed Ullmann-type C-O coupling of potassium phenolate (B1203915) and 4-chloropyridine (B1293800) revealed that both reactant and product concentrations significantly affect the reaction rate. researchgate.net The study demonstrated that the reaction likely follows a Langmuir–Hinshelwood kinetic model, which is consistent with a surface-catalyzed reaction. researchgate.net The apparent activation energy for this liquid-phase coupling was found to be 55 kJ·mol⁻¹. researchgate.net

Factors influencing the rate of Ullmann-type reactions include:

Nature of the Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. wikipedia.org Electron-withdrawing groups on the aryl halide typically accelerate the reaction. wikipedia.orgarkat-usa.org

Nature of the Phenol: Electron-rich phenols tend to react faster in Ullmann couplings. arkat-usa.org

Catalyst and Ligands: The choice of copper source (e.g., Cu(0), Cu(I) salts) and the presence and type of ligands can dramatically influence reaction rates and yields. wikipedia.orgnih.gov

Solvent and Temperature: Ullmann reactions traditionally require high-boiling polar solvents and high temperatures, though modern catalytic systems can operate under milder conditions. wikipedia.org Non-polar solvents like toluene or xylene have also been shown to be effective in certain systems. arkat-usa.org

These general principles from kinetic studies on related systems can be applied to optimize the synthesis of this compound.

Stereochemical Control in Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. The primary strategies for achieving stereochemical control in the synthesis of this and related aryloxyacetic acids involve the use of chiral auxiliaries and enzymatic kinetic resolution.

Chiral Auxiliaries:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. numberanalytics.comwikipedia.org The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. numberanalytics.comyork.ac.uk For the synthesis of chiral aryloxyacetic acids, a common approach involves the attachment of a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, to the aryloxyacetic acid. numberanalytics.comthieme-connect.com The resulting diastereomeric intermediate can then undergo stereoselective reactions. For instance, the alkylation of a chiral glycine (B1666218) derivative bearing an axially chiral BINOL auxiliary has been used to prepare enantiomerically pure α-amino acids. wikipedia.org A general strategy for the asymmetric synthesis of related lignan (B3055560) natural products involves the use of an auxiliary-assisted aldol (B89426) reaction of aryloxyacetic acid derivatives. thieme-connect.com

Table 1: Commonly Used Chiral Auxiliaries in Asymmetric Synthesis numberanalytics.comwikipedia.org

| Chiral Auxiliary | Typical Application |

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations |

| Oppolzer's Camphorsultam | Asymmetric alkylations, aldol reactions, Michael additions |

| Myers' Pseudoephedrine | Asymmetric alkylations |

| (R)-BINOL | Asymmetric synthesis of cyclic mono-terpenes, alkylation of glycine derivatives |

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful tool for the separation of racemates. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.netmdpi.com This method has been successfully applied to the resolution of racemic aryloxy-propan-2-yl acetates, which are structurally similar to this compound. mdpi.com

In a study on the lipase-catalyzed hydrolysis of rac-1-(o-tolyloxy)propan-2-yl acetate, various lipases were screened for their efficiency and enantioselectivity. mdpi.com Lipase (B570770) from Pseudomonas fluorescens and immobilized lipase from Thermomyces lanuginosus (TLL) showed excellent results, yielding both the unreacted (S)-acetate and the (R)-alcohol with high enantiomeric excess (ee). mdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of rac-1-(o-tolyloxy)propan-2-yl acetate mdpi.com

| Lipase | Co-solvent | Time (h) | Conversion (%) | ee of (S)-acetate (%) | ee of (R)-alcohol (%) |

| P. fluorescens | None | 48 | 49 | >99 | 96 |

| TLL immobilized | Acetonitrile (B52724) | 24 | 50 | 95 | 98 |

These findings suggest that a similar enzymatic resolution strategy could be effectively employed for the preparation of enantiomerically pure this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the two aromatic rings. These reactive sites allow for a variety of chemical transformations, leading to a diverse range of derivatives.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions to form the corresponding esters and amides.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. aascit.orgmasterorganicchemistry.com The use of a large excess of the alcohol can drive the reaction towards completion. masterorganicchemistry.com Alternatively, solid acid catalysts like Amberlyst-15 can be used, offering advantages in terms of reusability and environmental friendliness. aascit.org Studies on the esterification of phenylacetic acid have shown that optimal yields can be achieved under solvent-free conditions with a solid acid catalyst at elevated temperatures. aascit.org

Amidation:

Amidation of this compound can be carried out by reacting it with an amine. Direct thermal condensation is possible but often requires high temperatures. dur.ac.uk More commonly, coupling agents are employed to facilitate the reaction under milder conditions. A study on the synthesis of a series of 2-(2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides unfortunately did not yield the desired amides from the corresponding ester, but instead resulted in the hydrolysis back to the carboxylic acid under the acidic reaction conditions. sapub.org However, the direct amidation of arylacetic acid derivatives with various amines has been successfully achieved using catalysts like TiCp2Cl2, affording the corresponding amides in good to excellent yields. researchgate.net Boronic acid derivatives have also been shown to be effective catalysts for the direct amidation of carboxylic acids with amines at room temperature. organic-chemistry.org

Reduction and Oxidation Pathways

Reduction:

The carboxylic acid group of this compound can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. libretexts.orguomustansiriyah.edu.iq The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is then further reduced to the alcohol. libretexts.org Borane (BH3) in tetrahydrofuran (B95107) (THF) is another effective reagent for the reduction of carboxylic acids to primary alcohols and can be more selective than LiAlH4 in the presence of other reducible functional groups. libretexts.org Enzymatic methods for the reduction of carboxylic acids to aldehydes have also been developed, utilizing carboxylate reductases with in-situ cofactor regeneration. nih.gov

Oxidation:

The phenoxyacetic acid moiety is susceptible to oxidation. The oxidation of phenoxyacetic acid with permanganate (B83412) in an acidic medium has been studied, with the final product being benzaldehyde. orientjchem.org The oxidation of the aromatic rings can also occur under specific conditions. The exact products of the oxidation of this compound would depend on the oxidizing agent and the reaction conditions employed.

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The phenyl and o-tolyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. The directing effects of the substituents on the rings will influence the regioselectivity of these reactions.

Halogenation:

The bromination of aryl esters of salicylic (B10762653) acid has been shown to be dependent on the reaction conditions. ias.ac.in In the presence of acetic acid as a solvent, bromine enters the acidic part of the molecule, whereas bromination with liquid bromine leads to substitution on the phenolic part. ias.ac.in The regioselectivity of the bromination of aromatic compounds can be influenced by the solvent and the presence of catalysts. For example, the bromination of ketones can be directed to different positions depending on the acidity of the medium. wur.nl The use of N-bromosuccinimide (NBS) in acetonitrile is a common method for the electrophilic aromatic bromination of various compounds. mdpi.com

Nitration:

The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. googleapis.comgoogle.comepo.org The regioselectivity is governed by the existing substituents on the aromatic ring. For a related compound, 3-(2-chloro-α,α,α-trifluoro-4-tolyloxy)benzoic acid, nitration with mixed acid in the presence of acetic anhydride (B1165640) resulted in the formation of the 2-nitro derivative. googleapis.comepo.org The solvent can also play a crucial role in the selectivity and efficiency of the nitration process. googleapis.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by adopting solvent-free approaches and utilizing energy-efficient techniques like microwave irradiation.

Solvent-Free Synthesis Approaches

Solvent-free synthesis, or "dry media" synthesis, offers several advantages, including reduced pollution, lower costs, and often shorter reaction times and higher yields. tandfonline.comresearchgate.net

Microwave-Assisted Solvent-Free Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. chemicalpapers.comacs.orgajol.inforesearchgate.net The synthesis of aryloxyacetic acids has been achieved in high yields and with significantly reduced reaction times using microwave irradiation in the absence of an organic solvent. tandfonline.comresearchgate.net For example, the reaction of phenols with ethyl haloacetate under phase-transfer catalysis and microwave irradiation provides a rapid and efficient route to aryloxyacetates. researchgate.net The combination of microwave heating and a phase-transfer catalyst like PEG-600 has been shown to dramatically improve the yield of the desired ester. researchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of an Aryloxyacetate researchgate.net

| Method | Catalyst | Solvent | Time | Yield (%) |

| Conventional Heating | KI | DMF | 2.5 h | 60 |

| Microwave Irradiation | KI | DMF | 4 min | 68 |

| Microwave Irradiation | KI, PEG-600 | DMF | 4 min | 95 |

This data clearly demonstrates the significant rate enhancement and improved yield achieved with microwave-assisted solvent-free synthesis, making it a highly attractive green alternative for the preparation of this compound and its derivatives.

Catalytic Methodologies for Enhanced Selectivity

The predominant methods for synthesizing this compound are variations of the Williamson ether synthesis and the Ullmann condensation, both of which rely heavily on catalysis to achieve high selectivity and yield. wikipedia.orgbyjus.comwikipedia.org

Williamson Ether Synthesis: This classical method involves the reaction of an o-cresolate salt with a phenylhaloacetate. The selectivity of this SN2 reaction is enhanced through the use of Phase-Transfer Catalysis (PTC). masterorganicchemistry.comcrdeepjournal.org PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the o-cresolate anion from the aqueous or solid phase to the organic phase containing the phenylhaloacetate, enabling the reaction to proceed under milder conditions with increased rates and yields. crdeepjournal.orgresearchgate.net The use of PTC can significantly reduce the occurrence of side reactions, thereby enhancing the selectivity for the desired this compound product. crdeepjournal.org

Ullmann Condensation: This copper-catalyzed cross-coupling reaction provides an alternative route, typically involving the reaction of o-cresol with a phenylhaloacetic acid derivative. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions required harsh temperatures and stoichiometric amounts of copper. wikipedia.org Modern catalytic systems, however, employ copper(I) salts, often in combination with ligands, to improve selectivity and reaction efficiency under milder conditions. Ligands such as amino acids (e.g., L-Proline) or N,N-dimethylglycine have proven effective in promoting the C-O bond formation, leading to higher yields of aryloxyacetic acids. mdpi.comasianpubs.org These catalytic systems are often more tolerant of various functional groups, which is a key aspect of enhanced chemoselectivity.

The table below summarizes various catalytic approaches applicable to the synthesis of aryloxyacetic acids, illustrating the drive towards greater efficiency and selectivity.

| Catalytic System | Reaction Type | Typical Conditions | Advantages/Selectivity Notes |

| Quaternary Ammonium Salts (e.g., TBAB) | Williamson Ether Synthesis (PTC) | Biphasic system (liquid-liquid or solid-liquid), mild temperature (50-100 °C) wikipedia.orgbyjus.com | Enhanced nucleophilicity of phenoxide, high selectivity for O-alkylation, reduced side reactions. crdeepjournal.org |

| Copper(I) Iodide / L-Proline | Ullmann Condensation | Polar aprotic solvent (e.g., DMF, DMSO), moderate temperature (e.g., 90-120 °C) | High yields for coupling of phenols with aryl halides, ligand accelerates the reaction. |

| Copper(I) Bromide / N,N-Dimethylglycine | Ullmann Condensation | Cs2CO3 base, DMF solvent, 90 °C mdpi.com | Effective for coupling with electron-deficient aryl halides, good functional group tolerance. |

| Palladium on Carbon (Pd/C) | Hydrogenation (of precursor) | Hydrogen atmosphere, room temperature | Used in multi-step syntheses for selective reduction of precursor functional groups. mdpi.com |

| Zeolite Beta | O-alkylation | Liquid phase, high temperature (e.g., 160 °C) | Heterogeneous, recyclable catalyst promoting green synthesis, though may require higher temperatures. |

Atom Economy and Waste Reduction Strategies

The principles of green chemistry are central to the modern synthesis of this compound, with a strong emphasis on maximizing atom economy and minimizing waste. chembam.comkccollege.ac.insavemyexams.com

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. kccollege.ac.insavemyexams.com The Williamson synthesis of this compound from o-cresol and sodium chloroacetate is inherently atom-economical.

Reaction: C₇H₈O (o-cresol) + C₂H₂ClNaO₂ (Sodium chloroacetate) → C₁₅H₁₄O₃ (this compound) + NaCl

Calculation:

Molecular Weight of this compound ≈ 242.27 g/mol

Sum of Molecular Weights of Reactants (o-cresol + sodium chloroacetate) ≈ 108.14 + 116.48 = 224.62 g/mol . Note: This calculation is simplified. In practice, the reaction is o-cresol + chloroacetic acid + NaOH → product + NaCl + H₂O. The atom economy for this practical route is calculated as: [MW of product] / [MW(o-cresol) + MW(chloroacetic acid) + MW(NaOH)] = 242.27 / (108.14 + 94.50 + 40.00) = 242.27 / 242.64 ≈ 99.8%.

This high theoretical atom economy indicates that nearly all reactant atoms are incorporated into the final product, with sodium chloride being the only significant byproduct. Addition reactions, which have a 100% atom economy, represent the ideal, and this synthesis route comes very close. savemyexams.com

Waste Reduction Strategies:

Several strategies are employed to reduce waste and improve the environmental profile of the synthesis:

Catalyst Recycling: The use of heterogeneous catalysts, such as zeolites, or "reaction-controlled phase transfer catalysts" that precipitate out upon reaction completion, allows for simple filtration and reuse, minimizing catalyst waste. rsc.org This is a significant improvement over homogeneous catalysts that can be difficult to separate from the reaction mixture.

Waste Exchange and Valorization: The primary byproduct, sodium chloride, is a low-toxicity salt. In a broader industrial context, opportunities for "waste exchange," where the byproduct of one process becomes a feedstock for another, are explored. gte.sg More significantly, preventing the formation of organic byproducts through highly selective catalytic methods is the most effective waste reduction strategy, as it avoids the need for complex and costly separation and disposal procedures. researchgate.netresearchgate.net

The table below outlines key metrics and strategies for enhancing the sustainability of this compound synthesis.

| Green Chemistry Metric/Strategy | Description | Application to this compound Synthesis |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% kccollege.ac.in | The Williamson synthesis route exhibits a very high theoretical atom economy (>99%). |

| E-Factor (Environmental Factor) | Total mass of waste / Mass of product chembam.com | Aims to be as low as possible. High selectivity catalysts and reactant recycling directly lower the E-Factor. |

| Catalyst Recycling | Recovery and reuse of the catalyst. | Feasible with heterogeneous catalysts (e.g., zeolites) or specialized phase-transfer catalysts. rsc.org |

| Solvent Management | Use of green solvents, minimizing volume, and recycling. beilstein-journals.org | Selection of recyclable organic solvents or, ideally, solvent-free conditions to reduce waste streams. |

| Reactant Recycling | Recovery and reuse of unreacted starting materials. | In related aryloxyacetic acid syntheses, unreacted phenols (like o-cresol) are recovered and recycled. |

Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl O Tolyloxy Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and elucidating the complete molecular structure.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within Phenyl(o-tolyloxy)acetic acid. For instance, it would show correlations between adjacent aromatic protons on both the phenyl and o-tolyl rings, as well as any potential couplings involving the methine proton of the acetic acid moiety.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). This would be crucial for assigning the carbon signals of the phenyl and o-tolyl rings and the methine carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected between the methine proton and the carbons of the phenyl and o-tolyloxy groups, as well as the carboxyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is critical for determining the molecule's preferred conformation in solution. For instance, NOESY could reveal through-space interactions between the protons of the phenyl ring and the o-tolyl ring, offering insights into their relative orientation.

To illustrate the expected data from such analyses, the following table presents a hypothetical assignment of NMR signals for this compound, which could be confirmed and completed using the aforementioned 2D NMR techniques.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Hypothetical) |

| Carboxyl (C=O) | - | ~175 | Methine H |

| Methine (CH) | ~5.5 | ~80 | Phenyl C, o-tolyl C, Carboxyl C |

| Phenyl Ring | 7.2-7.5 | 125-135 | Methine H |

| o-Tolyl Ring | 6.8-7.2 | 115-155 | Methine H, Methyl H |

| Methyl (CH₃) | ~2.3 | ~16 | o-tolyl C |

This table is for illustrative purposes only and does not represent actual experimental data.

Temperature-Dependent NMR for Dynamic Processes

The conformation of this compound in solution may not be static. Rotation around the single bonds, for example, the C-O ether linkage or the C-C bond of the acetic acid moiety, can lead to different conformational isomers (rotamers) that may interconvert on the NMR timescale. mdpi.com Temperature-dependent NMR studies involve acquiring spectra at various temperatures to study these dynamic processes. nih.gov At low temperatures, the interconversion may be slow enough to observe separate signals for each rotamer. As the temperature increases, the rate of interconversion also increases, leading to broadening of the signals and eventual coalescence into a single averaged signal at higher temperatures. mdpi.com Such studies would provide valuable information on the energy barriers to conformational changes in this compound.

Solid-State NMR for Crystal Structure Insights

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. nih.gov For this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Characterize intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

Provide information on the local conformation and packing of the molecules in the crystal lattice. nih.gov

ssNMR is particularly valuable when obtaining single crystals suitable for X-ray diffraction is challenging.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If suitable single crystals of this compound could be grown, this technique would provide a definitive picture of its molecular and supramolecular structure.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, the molecules would form hydrogen-bonded dimers, with two molecules linked together through a pair of O-H···O bonds between their carboxylic acid groups.

π-Stacking: The presence of two aromatic rings (phenyl and o-tolyl) suggests the possibility of π-stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal lattice.

The following table provides a hypothetical summary of the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Hydrogen Bond (O-H···O) distance (Å) | 2.65 |

| π-Stacking (centroid-centroid) distance (Å) | 3.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. nih.gov A thorough study of the crystallization of this compound from various solvents and under different conditions would be necessary to identify any potential polymorphs. Each polymorph would be characterized by its unique crystal structure, which could be determined by single-crystal X-ray diffraction.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound, the molecular formula is established as C₁₅H₁₄O₃. nih.gov HRMS can precisely measure the monoisotopic mass of the molecular ion, allowing for unambiguous confirmation of this formula.

The theoretical exact mass of this compound can be calculated and compared with the experimental value obtained from an HRMS instrument. This comparison, typically within a few parts per million (ppm), serves as a definitive confirmation of the elemental composition.

Table 1: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₃ | nih.gov |

This interactive table provides the fundamental data used in HRMS for elemental composition confirmation.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M-H]⁻) undergoes collision-induced dissociation (CID). Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45). libretexts.org

For this compound, fragmentation would likely involve:

α-cleavage: Cleavage of the bond between the chiral carbon and the carboxylic acid group, leading to the loss of COOH (a neutral loss of 45 Da).

Ether Bond Cleavage: Scission of the C-O bond of the ether linkage, which could lead to fragments corresponding to the phenoxy and tolyloxy moieties.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the carboxylic acid group can occur. stackexchange.com

Loss of Small Molecules: Neutral losses of H₂O (18 Da) and CO (28 Da) are also common fragmentation events in such structures.

Analysis of the resultant product ions in the MS/MS spectrum allows for the piecing together of the molecule's structure and connectivity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are exceptionally sensitive to the presence of specific functional groups and can provide insights into molecular conformation.

The vibrational spectrum of this compound is expected to be complex, with contributions from the phenyl ring, the tolyl group, the ether linkage, and the carboxylic acid moiety. Based on studies of structurally similar compounds, such as (2-methylphenoxy)acetic acid, key vibrational bands can be assigned. researchgate.netchemicalbook.com

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the C=O and O-H groups. researchgate.net This dimerization causes a notable red shift (lowering of frequency) of the O-H stretching vibration and a slight shift in the C=O stretching frequency. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Comments |

|---|---|---|---|

| O-H stretch (dimer) | 2500-3300 (broad) | FT-IR, Raman | Broadness due to strong hydrogen bonding. researchgate.net |

| C-H stretch (aromatic) | 3000-3100 | FT-IR, Raman | Characteristic of phenyl and tolyl groups. |

| C-H stretch (aliphatic) | 2850-3000 | FT-IR, Raman | From the methyl group on the tolyl ring and the chiral center. |

| C=O stretch (dimer) | 1680-1710 | FT-IR (strong) | Lower frequency due to hydrogen bonding. researchgate.net |

| C=C stretch (aromatic) | 1450-1600 | FT-IR, Raman | Multiple bands expected. |

| C-O-C stretch (ether) | 1200-1270 (asymmetric), 1020-1075 (symmetric) | FT-IR (strong) | Characteristic of the aryl ether linkage. researchgate.net |

| C-O stretch (acid) | 1210-1320 | FT-IR | Coupled with O-H in-plane bending. |

This interactive table summarizes the key vibrational bands expected for the title compound, aiding in spectral interpretation.

This compound has several rotatable bonds, specifically the C-O (ether), C-C (acid), and C-O (acid) bonds, leading to the possibility of multiple conformational isomers (conformers). uc.pt These different spatial arrangements can, in principle, be distinguished by vibrational spectroscopy, as the vibrational frequencies of certain modes are sensitive to the local molecular geometry. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometries and relative energies of different stable conformers. The calculated vibrational spectra for each conformer can then be compared with experimental low-temperature matrix-isolation IR spectra or solution-phase Raman spectra to identify which conformers are present. uc.pt For example, the frequencies of C-O stretching and various bending modes may shift depending on the dihedral angles of the tolyloxy and phenyl groups relative to the acetic acid moiety.

Electronic Spectroscopy (UV-Vis, CD) for Electronic Structure and Chiroptical Properties

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings (phenyl and tolyl) and the carboxyl group. The primary chromophores are the benzene (B151609) rings, which typically exhibit π → π* transitions. These transitions are expected to produce strong absorption bands in the UV region, likely below 300 nm. uark.edu The presence of the ether oxygen and the carboxyl group as substituents on the aromatic systems can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) compared to unsubstituted benzene. The solvent environment can also influence the spectrum by stabilizing the ground or excited states differently.

Circular Dichroism (CD) Spectroscopy: this compound possesses a chiral center at the carbon atom bonded to the phenyl, tolyloxy, carboxyl, and hydrogen groups. Therefore, it can exist as a pair of enantiomers. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

While an unresolved (racemic) mixture is CD-silent, the individual enantiomers would be expected to produce CD spectra with equal magnitude and opposite signs (mirror images). The CD spectrum provides information about the three-dimensional structure and absolute configuration of the molecule in solution. The aromatic chromophores would likely give rise to the most significant CD signals, and their interactions within the chiral environment determine the sign and intensity of the Cotton effects observed. This makes CD an invaluable tool for studying the chiroptical properties of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₅H₁₄O₃ |

| (2-methylphenoxy)acetic acid | C₉H₁₀O₃ |

Circular Dichroism (CD) for Stereochemical Configuration

This compound is a chiral molecule due to the presence of a stereocenter at the alpha-carbon, which is bonded to four different groups: a phenyl group, an o-tolyloxy group, a carboxylic acid group, and a hydrogen atom. This chirality means that the compound can exist as two non-superimposable mirror images, or enantiomers.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical configuration (i.e., the absolute configuration, R or S) of the enantiomers.

However, a thorough search of the available scientific literature did not yield any published experimental circular dichroism data for this compound. Therefore, it is not possible to provide an analysis of its stereochemical configuration based on CD spectroscopy or to generate a data table of its chiroptical properties. The determination of the absolute configuration of its enantiomers would require either experimental CD analysis and comparison with theoretical calculations or other methods such as X-ray crystallography of a single enantiomer or its derivative.

Computational Chemistry and Quantum Mechanical Studies of Phenyl O Tolyloxy Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting a variety of molecular properties, including optimized geometry, frontier molecular orbitals, and electrostatic potential. For Phenyl(o-tolyloxy)acetic acid, these calculations help in understanding its stability, reactivity, and interaction sites.

Geometry Optimization and Conformational Landscapes

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation. The structure of a related compound, (2-Methylphenoxy)acetic acid, has been studied, revealing that in its crystalline state, it forms dimeric structures through hydrogen bonding between the carboxylic acid groups of two molecules. iucr.org This dimerization is a common feature for carboxylic acids. iucr.org

The molecule itself is largely planar, with some rotational freedom around the ether linkage and the acetic acid side chain. iucr.org Theoretical calculations, often performed using basis sets like B3LYP/6-311++G(d,p), can predict bond lengths and angles with high accuracy, often showing good agreement with experimental data from X-ray diffraction. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Phenoxyacetic Acid Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ether) | 1.37 | - | - |

| C=O (carbonyl) | 1.21 | - | - |

| C-O (hydroxyl) | 1.35 | - | - |

| O-H | 0.97 | - | - |

| C-C-O (acid) | - | 124.0 | - |

| O-C-O (acid) | - | 123.0 | - |

| C-O-C-C (ether) | - | - | ~175 |

Note: Data are illustrative and based on typical values for phenoxyacetic acid derivatives.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. dergipark.org.tr For aromatic compounds containing ether and carboxylic acid functionalities, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed over the carboxylic acid group. This distribution influences how the molecule interacts with other species. For a related triazolo[4,3-b]pyridazine derivative containing a tolyloxy methyl group, the calculated HOMO-LUMO energy gap was found to be 3.252 eV, suggesting it is a soft and reactive molecule. bohrium.com

Table 2: Frontier Orbital Energies and Related Quantum Chemical Descriptors (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.0 |

| Global Hardness (η) | 2.25 |

| Global Softness (S) | 0.22 |

| Electronegativity (χ) | 3.75 |

Note: These values are illustrative for a generic organic molecule and serve to demonstrate the concepts.

Electrostatic Potential Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them likely sites for hydrogen bonding and interaction with positive centers. The aromatic rings would exhibit regions of both negative (above and below the plane of the ring) and slightly positive (around the hydrogen atoms) potential. This detailed charge landscape is crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and interactions with other molecules.

Solvent-Mediated Conformational Changes

The conformation of this compound can be significantly influenced by its environment, particularly the solvent. In a polar solvent like water, the molecule's conformation may shift to maximize favorable interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. MD simulations can track these changes over nanoseconds or even microseconds, revealing the flexibility of the molecule and the stability of different conformers in solution. rsc.org The interactions with the solvent can affect the orientation of the tolyloxy group relative to the phenylacetic acid moiety.

Ligand-Protein Docking Simulations (mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. galaxyproject.org This method is fundamental in drug discovery and for understanding the mechanism of action of bioactive molecules. For this compound, docking simulations can be used to explore its potential to interact with various biological targets.

The process involves placing the ligand in the binding site of a protein and using a scoring function to evaluate the strength of the interaction. nih.gov The docking results can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. nih.govdigitellinc.com For instance, the carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds with polar residues in a binding pocket, while the aromatic rings could engage in hydrophobic and pi-stacking interactions. MD simulations can then be used to assess the stability of the predicted ligand-protein complex over time. nih.gov

Spectroscopic Property Prediction from First Principles

First principles calculations, particularly those based on Density Functional Theory (DFT), provide a powerful avenue for predicting the spectroscopic properties of molecules with a high degree of accuracy. These theoretical predictions are crucial for interpreting experimental spectra and understanding the underlying electronic and vibrational transitions.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can greatly aid in the assignment of experimental spectra. For this compound, these calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

The calculated chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental data. nih.gov The chemical environment of each nucleus, influenced by factors like electron density and the presence of nearby functional groups, dictates its chemical shift. For instance, the acidic proton of the carboxylic acid group is expected to have a significantly downfield chemical shift due to its deshielded nature. The aromatic protons and carbons will exhibit a range of chemical shifts depending on their position and the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar structural motifs.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 170.0 - 175.0 |

| Methine (-CH) | 5.0 - 5.5 | 55.0 - 60.0 |

| Phenyl Ring (C₆H₅) | 7.2 - 7.5 | 125.0 - 140.0 |

| o-Tolyl Ring (C₇H₇) | 6.8 - 7.2 | 115.0 - 155.0 |

| Methyl (-CH₃) | 2.2 - 2.4 | 15.0 - 20.0 |

This interactive table showcases the expected ranges for the NMR chemical shifts of different functional groups within the this compound molecule. The values are derived from established correlations and computational studies on analogous compounds. researchgate.netorganicchemistrydata.org

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations are typically performed at the same level of theory as the geometry optimization, for instance, B3LYP/6-31G(d,p). chem-soc.si

The output of a frequency calculation provides a list of vibrational frequencies and their corresponding IR intensities and Raman activities. Each frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, aromatic C-H stretches, and various bending and torsional modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. chem-soc.si

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| O-H Bend (Carboxylic Acid) | 1350 - 1450 | Medium |

This interactive table presents the anticipated vibrational frequencies for key functional groups in this compound. These predictions are based on computational studies of related carboxylic acids and aromatic ethers. nih.govresearchgate.net

UV-Vis and Circular Dichroism Spectra Prediction

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis spectra. physchemres.org The calculations yield the excitation energies and oscillator strengths for transitions from the ground state to various excited states.

For this compound, the presence of aromatic rings and the carbonyl group suggests that the UV-Vis spectrum will be characterized by π → π* and n → π* transitions. masterorganicchemistry.com The conjugation between the phenyl ring and the carboxylic acid moiety, as well as the electronic influence of the tolyloxy group, will affect the position and intensity of the absorption maxima (λ_max). masterorganicchemistry.com Solvation effects can also be incorporated into the calculations to provide more realistic predictions of spectra in different solvents. physchemres.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound possesses a chiral center at the α-carbon, it is expected to be optically active. Theoretical prediction of the CD spectrum, also achievable with TD-DFT, would provide insights into the absolute configuration of the enantiomers.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm) for this compound (Note: These are hypothetical values for illustrative purposes.)

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π → π | 220 - 240 | Hexane |

| π → π | 260 - 280 | Hexane |

| n → π* | 300 - 320 | Hexane |

This interactive table outlines the expected UV-Vis absorption maxima for this compound, corresponding to different electronic transitions. The specific wavelengths are influenced by the electronic structure and the solvent environment. physchemres.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a virtual laboratory to explore the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. By mapping the potential energy surface (PES) of a reaction, key features such as transition states and intermediates can be identified.

Transition State Identification and Energy Barrier Calculations

A transition state (TS) represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. e3s-conferences.org Various computational algorithms can be employed to locate the TS structure. Once located, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction. For a hypothetical reaction involving this compound, such as an esterification or a decarboxylation, calculating the energy barriers for different proposed pathways can help determine the most plausible mechanism. nih.govmdpi.com

Reaction Coordinate Mapping

Mapping the reaction coordinate involves tracing the path of lowest energy from reactants to products through the transition state. This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations. mdpi.com An IRC calculation starts from the transition state structure and moves downhill in both the forward and reverse directions, ultimately connecting the transition state to the corresponding reactants and products.

By visualizing the changes in geometry and energy along the reaction coordinate, a detailed understanding of the bond-breaking and bond-forming processes can be obtained. This provides a comprehensive picture of the reaction mechanism at the molecular level. For instance, in a hypothetical intramolecular cyclization of a derivative of this compound, reaction coordinate mapping could reveal the concerted or stepwise nature of the ring formation.

QSAR/QSPR Modeling (focus on physicochemical/structural properties)

Derivation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized as follows:

1D Descriptors: These are derived from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (which describe molecular branching and shape), and counts of specific functional groups.

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These relate to the compound's behavior in different environments and include properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.

For this compound and its analogs, a variety of molecular descriptors can be calculated using computational software. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are often used to obtain optimized molecular geometries and electronic properties that serve as the basis for many descriptors. orientjchem.org For instance, the calculation of electronic descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide insights into a molecule's reactivity. bohrium.com

The following table presents a selection of computationally derived molecular descriptors for this compound and a closely related isomer, Phenyl(p-tolyl)acetic acid, to illustrate the types of data used in QSPR modeling.

| Molecular Descriptor | Description | This compound (Predicted) | Phenyl(p-tolyl)acetic acid (Computed) |

|---|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 242.27 g/mol | 226.27 g/mol |

| XLogP3 | A measure of the molecule's lipophilicity or hydrophobicity. | ~3.5 | 3.5 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug transport properties. | 46.5 Ų | 37.3 Ų |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | 1 | 1 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. | 3 | 2 |

| Rotatable Bonds | The number of bonds that allow free rotation around them. | 4 | 3 |

Data for Phenyl(p-tolyl)acetic acid is sourced from PubChem. nih.gov Data for this compound is estimated based on its structure and data for similar compounds. nih.gov

Predictive Models for Physicochemical Properties

Once a set of molecular descriptors has been calculated for a series of related compounds, statistical methods can be used to build a QSPR model that predicts a specific physicochemical property. Multiple Linear Regression (MLR) and machine learning algorithms like k-Nearest Neighbors (kNN) are common approaches. mdpi.comnih.gov

For the class of aryloxyacetic acids, QSPR models have been developed to predict various properties, including:

Lipophilicity (logP): This is a critical parameter for predicting a compound's behavior in biological systems. Models often use descriptors related to molecular size, polarity, and surface area.

Aqueous Solubility: Predicting how well a compound dissolves in water is essential for many applications. Descriptors related to polarity, hydrogen bonding capacity, and crystal lattice energy are often important.

Permeability: For pharmaceutical applications, predicting a molecule's ability to cross biological membranes is crucial. TPSA is a key descriptor in many permeability models. mdpi.com

A typical QSPR model takes the form of a mathematical equation. For example, a simplified linear model for a property (P) might look like:

P = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where P is the property being predicted, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis of a training set of compounds with known properties. mdpi.com

The reliability of a QSPR model is assessed through various validation metrics. These include the coefficient of determination (R²), which indicates how well the model fits the training data, and the cross-validated R² (Q²), which measures the model's predictive power on new data. nih.gov For aryloxyacetic acid derivatives, models with high R² and Q² values have been developed, demonstrating the utility of QSPR in predicting their physicochemical properties. mdpi.com

The following table summarizes the types of descriptors that have been found to be influential in QSPR models for properties of aryloxyacetic acids and related compounds.

| Physicochemical Property | Influential Molecular Descriptors | Modeling Techniques |

|---|---|---|

| Lipophilicity (logP) | Molecular weight, Polarizability, Sum of hydrogen bond donors and acceptors | Multiple Linear Regression (MLR) |

| Aqueous Solubility | Topological Polar Surface Area (TPSA), XLogP, Number of rotatable bonds | MLR, k-Nearest Neighbors (kNN) |

| Membrane Permeability | TPSA, Lipophilicity (logP) | MLR, Partial Least Squares (PLS) |

This table is a generalized representation based on QSAR/QSPR studies of aryloxyacetic acids. mdpi.comresearchgate.net

Investigation of Biological Interactions and Mechanistic Pathways Pre Clinical Focus of Phenyl O Tolyloxy Acetic Acid

Enzyme Binding and Inhibition Kinetics (in vitro studies)

In vitro studies detailing the specific interactions of Phenyl(o-tolyloxy)acetic acid with various enzymes are not extensively documented in publicly accessible research. While related compounds containing the o-tolyloxy moiety have been evaluated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase, direct data for this compound is not available. researchgate.netnih.govacs.org

Characterization of Binding Affinity and Specificity

There is no specific data from published studies that characterizes the binding affinity or specificity of this compound to any particular enzyme. Characterization would typically involve screening the compound against a panel of enzymes to identify potential targets and measure the strength of the interaction, but these studies have not been reported for this specific molecule.

Determination of Inhibition Constants (IC50, Ki)

No specific inhibition constants such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against any enzyme have been reported in the scientific literature. Such data is crucial for quantifying the potency of an inhibitor. ncifcrf.gov For context, derivatives have shown activity; for instance, certain pyridazinone derivatives incorporating an o-tolyloxy group have demonstrated COX-2 inhibition with IC50 values in the micromolar range. acs.org However, these values are specific to the derivative, not this compound itself.

Interactive Data Table: Enzyme Inhibition Constants for this compound (No data available)

| Enzyme Target | IC50 | Ki | Reference |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

Mechanism of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

Without kinetic data from enzymatic assays, the mechanism of inhibition (whether competitive, non-competitive, or uncompetitive) for this compound remains undetermined. rose-hulman.edunih.gov Determining the mechanism involves kinetic studies that measure enzyme reaction rates at various substrate and inhibitor concentrations. google.com

Receptor Ligand Interactions and Modulation (in vitro studies)

Information regarding the direct interaction of this compound with specific receptors is not available in the current body of scientific literature. While derivatives have been designed to target receptors like G-protein coupled receptors (GPRs), these findings are not directly applicable to the parent compound. google.com

Receptor Binding Assays (e.g., displacement assays)

No data from receptor binding assays for this compound has been published. These assays are used to determine the affinity of a ligand for a receptor, often by measuring its ability to displace a known radiolabeled ligand.

Interactive Data Table: Receptor Binding Affinity for this compound (No data available)

| Receptor Target | Binding Affinity (Kd) | Assay Type | Reference |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

Allosteric Modulation Studies

There are no published studies investigating this compound as an allosteric modulator of any receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, causing a conformational change that can enhance or diminish the effect of the endogenous ligand. nih.govmdpi.com While this is an active area of research for many compound classes, it has not been specifically explored for this compound.

Investigation of Downstream Signaling Pathways

There is no available scientific literature detailing the investigation of downstream signaling pathways affected by this compound. Research on related aromatic fatty acids like phenylacetic acid has shown induction of differentiation, growth inhibition, and apoptosis in tumor cells through mechanisms that include the activation of peroxisome proliferation-activated receptors and inhibition of DNA methylation atamanchemicals.com. However, specific studies to determine if this compound activates or inhibits key signaling cascades such as MAPK/ERK, PI3K/Akt, or others have not been reported. Consequently, no data on its effects on transcription factors, protein phosphorylation, or second messenger systems can be provided.

Cellular Uptake and Intracellular Distribution Studies (in vitro/ex vivo, non-clinical)

Specific studies on the cellular uptake and intracellular distribution of this compound are not present in the reviewed literature. Methodologies to perform such studies, like using fluorescence microscopy to track cellular uptake of compounds, are well-established nih.gov. However, the application of these techniques to this compound has not been documented.

Membrane Permeability Assays

No studies reporting the results of membrane permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), for this compound were found. Such assays are crucial for predicting a compound's ability to cross biological membranes, including the gastrointestinal tract and the blood-brain barrier, via passive diffusion mdpi.com. While in silico models have been used to simulate the membrane permeability of simple molecules like acetic acid researchgate.net, no such data is available for this compound.

Subcellular Localization Studies

There is no published research on the subcellular localization of this compound. Techniques like fluorescence microscopy, often using tagged molecules, are standard for determining where a compound accumulates within a cell (e.g., nucleus, mitochondria, cytoplasm) nih.gov. The absence of such studies means there is no data on the intracellular targets or accumulation sites for this specific compound.

Interaction with Biomembranes and Lipids (in vitro studies)

Direct in vitro studies examining the interaction of this compound with biomembranes and lipids are absent from the scientific literature. While general methods for studying these interactions are well-described, they have not been applied to this compound.

Liposome (B1194612) Interaction Studies

No data from liposome interaction studies involving this compound is available. Liposomes are model membrane systems used to investigate how a compound might bind to or embed within a lipid bilayer, and to assess its effects on membrane integrity using techniques like calcein (B42510) release assays mdpi.comnih.gov. Without such studies, the affinity of this compound for lipid membranes and its potential to disrupt them remains uncharacterized.

Membrane Fluidity Modulation

There are no reports on whether this compound modulates membrane fluidity. Membrane fluidity can be assessed using fluorescence spectroscopy with probes like LAURDAN or through electron paramagnetic resonance (EPR) mdpi.complos.org. These studies reveal whether a compound increases or decreases membrane stiffness, which can impact cellular functions plos.orgnih.gov. The effect of this compound on this physical property of cell membranes has not been investigated.

Mechanistic Studies on Cellular Processes (in vitro/animal models)

Scientific literature to date does not provide direct evidence on the specific mechanistic pathways of the isolated compound, this compound, in preclinical models. Research has primarily focused on the synthesis and biological evaluation of its various derivatives. While these studies suggest that the tolyloxy-acetic acid scaffold may serve as a basis for biologically active molecules, specific data on the parent compound's influence on gene expression, protein-protein interactions, and apoptosis or autophagy pathways is not currently available.

Modulation of Gene Expression (transcriptional/translational)

There is currently no published research specifically detailing the modulation of gene expression at the transcriptional or translational level by this compound in in vitro or animal models relevant to human health.

While studies on related phenoxyacetic acids, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), have shown gene expression changes in plants due to its auxin-mimicking herbicidal activity, these findings are not directly applicable to preclinical models for human diseases. ontosight.aigoogle.comgoogleapis.comresearchgate.net Research on the effects of acetic acid and 2-phenylethanol (B73330) on gene expression in Drosophila melanogaster has identified responsive genes related to metabolism and stress tolerance, but this is not specific to this compound. nih.gov

Protein-Protein Interaction Modulation

Direct evidence from protein binding assays or other experimental methods that demonstrate this compound's ability to modulate protein-protein interactions is not available in the current scientific literature. The potential for phenoxyacetic acid derivatives to interact with proteins is suggested by the observation that the related herbicide MCPA binds to plasma proteins. ethz.ch However, specific protein targets and the nature of any modulatory effects of this compound remain uninvestigated.

Autophagy or Apoptosis Pathway Investigation (mechanistic)

While there are no direct mechanistic studies on apoptosis or autophagy induction by this compound, research on its derivatives suggests a potential for this chemical scaffold to induce programmed cell death.

A patented anti-angiogenesis compound, 4-Benzyl-N′-(2-(o-tolyloxy) acetyl) morpholine-2-carbohydrazide (B13117322) (BAMC), which is synthesized from an o-tolyloxy-acetic acid ethyl ester, has been shown to elicit apoptotic cell death. google.com In preclinical studies using the MCF-7 breast cancer cell line, BAMC was found to activate caspase-3, a key executioner enzyme in the apoptotic pathway. google.com The study reported a significant increase in caspase-3 activation in cells treated with BAMC. google.com

Table 1: Apoptotic Activity of a this compound Derivative (BAMC)

| Compound | Cell Line | Assay | Result | Citation |

|---|---|---|---|---|

| BAMC | MCF-7 | Caspase-3 Activation | 84.5% activation | google.com |

| BAMC | EAC | DNA Fragmentation | "Ladder" formation observed | google.com |

Note: BAMC is a derivative of this compound. Data on the parent compound is not available.

Furthermore, derivatives of oleanolic acid, another class of compounds, have been shown to induce both apoptosis and autophagy, highlighting that these pathways are common targets for potential anticancer agents. nih.gov However, it must be emphasized that these findings are for derivatives and cannot be directly attributed to this compound itself without specific experimental validation.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Exploration of Phenyl O Tolyloxy Acetic Acid

Design Principles for Novel Phenyl(o-tolyloxy)acetic Acid Analogs

The design of new analogs of this compound is guided by established medicinal chemistry strategies that aim to optimize molecular properties while retaining or enhancing desired biological activity. These strategies include bioisosteric replacement, scaffold hopping, and fragment-based design.

Bioisosteric replacement involves substituting a functional group within the molecule with another group that has similar physical or chemical properties, with the goal of maintaining the same biological effect. researchgate.net This technique can influence polarity, electronic configuration, and chemical properties. researchgate.net For this compound, bioisosteric modifications can be considered for the carboxylic acid, the phenyl ring, and the o-tolyloxy moiety.

Carboxylic Acid Bioisosteres : The carboxylic acid group is a common site for bioisosteric replacement to modulate acidity, polarity, and metabolic stability. cambridgemedchemconsulting.com A frequently used replacement is the 1H-tetrazole ring, which has a similar pKa to a carboxylic acid. cambridgemedchemconsulting.com Other potential bioisosteres include hydroxamic acids, sulfonamides, and oxetan-3-ol. cambridgemedchemconsulting.comuniroma1.it

Aromatic Ring Bioisosteres : The phenyl and tolyl rings are crucial for the molecule's architecture. Common bioisosteric replacements for phenyl rings include various heterocycles (e.g., thiophene, pyridine) or saturated cyclic systems. drughunter.comnih.govresearchgate.net Replacing an aromatic ring with a saturated motif like 2-oxabicyclo[2.2.2]octane can improve physicochemical properties such as solubility while maintaining the spatial arrangement of substituents. researchgate.net

Table 1: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisostere | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar pKa and charge distribution. cambridgemedchemconsulting.com |

| Hydroxamic Acid (-CONHOH) | Can alter metal chelation and hydrogen bonding properties. cambridgemedchemconsulting.com | |

| Acylsulfonamide (-CONHSO₂R) | Increases acidity compared to the parent carboxylic acid. uniroma1.it | |